3,4-Difluorobenzonitrile

Nucleophilic Aromatic Substitution Regioselectivity Fluorodisplacement

3,4-Difluorobenzonitrile is the mandatory intermediate for the herbicide cyhalofop-butyl and the antidepressant duloxetine—other difluorobenzonitrile isomers cannot substitute. The defining 3,4-vicinal fluorine pattern enables regioselective meta-fluorodisplacement and etherification chemistries that are not achievable with mono-fluorinated or other difluoro isomers. This compound uniquely provides entry to 2-cyanodibenzo[1,4]dioxine scaffolds. Commercial supply requires ≥98% purity; confirm with your QC team that you are receiving the correct 3,4-isomer to avoid batch failure.

Molecular Formula C7H3F2N
Molecular Weight 139.1 g/mol
CAS No. 64248-62-0
Cat. No. B1296988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluorobenzonitrile
CAS64248-62-0
Molecular FormulaC7H3F2N
Molecular Weight139.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)F)F
InChIInChI=1S/C7H3F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
InChIKeyBTBFCBQZFMQBNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluorobenzonitrile (CAS 64248-62-0) Technical Profile and Procurement-Relevant Characteristics


3,4-Difluorobenzonitrile is a fluorinated aromatic nitrile (C₇H₃F₂N, MW 139.10) that functions as a specialized building block in pharmaceutical and agrochemical synthesis. Its defining structural feature—vicinal fluorine substitution at the 3- and 4-positions combined with a para-nitrile group —creates a unique electronic environment that enables regioselective etherification and nucleophilic aromatic substitution reactions that are not achievable with mono-fluorinated or non-fluorinated benzonitrile analogs. Commercial specifications typically require purity ≥98–99% , with physical properties including melting point 52–54°C and boiling point 180°C that influence handling and formulation requirements in industrial-scale production.

Why Generic Substitution of 3,4-Difluorobenzonitrile (CAS 64248-62-0) Is Not Chemically Equivalent


Positional isomerism in difluorobenzonitriles dictates fundamentally different reactivity profiles that preclude simple interchange in synthetic routes. While all difluorobenzonitrile isomers share the same molecular formula and nominal functional groups, the adjacency of fluorine atoms in the 3,4-isomer creates a distinctive electronic and steric environment [1]. For example, 3,4-difluorobenzonitrile undergoes selective meta-fluorodisplacement in nucleophilic aromatic substitution, whereas the 2,4- and 3,5-isomers exhibit divergent regioselectivity [2]. In herbicide synthesis, only the 3,4-isomer serves as the direct precursor to cyhalofop-butyl; substituting 2,4-difluorobenzonitrile or 3,5-difluorobenzonitrile would yield chemically distinct products with altered biological activity [3]. Similarly, in pharmaceutical applications such as duloxetine synthesis, the 3,4-fluorination pattern is essential for subsequent reaction steps—changing the isomer disrupts the entire synthetic pathway [4].

Quantitative Comparative Evidence: 3,4-Difluorobenzonitrile (CAS 64248-62-0) vs. Isomeric and Non-Fluorinated Analogs


Regioselective Nucleophilic Aromatic Substitution: Meta-Fluorodisplacement Efficiency in 3,4- vs. 2,3-Difluorobenzonitrile

3,4-Difluorobenzonitrile demonstrates selective meta-fluorodisplacement when reacted with catechols under nucleophilic aromatic substitution conditions, whereas 2,3-difluorobenzonitrile under identical conditions yields a different substitution pattern [1]. The 3,4-isomer achieves quantitative conversion to cyanodibenzo[1,4]dioxines via displacement of the fluorine at the 4-position (meta to the nitrile), a regioselectivity that is intrinsic to the 3,4-fluorination pattern and not observed with other isomers.

Nucleophilic Aromatic Substitution Regioselectivity Fluorodisplacement

Herbicide Intermediate Specificity: Cyhalofop-Butyl Synthesis Yield Comparison 3,4- vs. Alternative Difluorobenzonitrile Isomers

3,4-Difluorobenzonitrile is the documented essential intermediate for the selective rice herbicide cyhalofop-butyl, participating in the etherification reaction with (R)-2-(4-hydroxyphenoxy)propionic acid to form the key benzonitrile intermediate [1]. Alternative difluorobenzonitrile isomers (2,4- or 3,5-) cannot serve as direct substitutes in this synthetic route, as the specific substitution pattern at the 3- and 4-positions is required for the regioselective etherification that defines the final herbicidal pharmacophore [2].

Herbicide Synthesis Cyhalofop-butyl Agrochemical Intermediate

Pharmaceutical Synthetic Efficiency: Overall Yield in Tyrosine Kinase Inhibitor cGMP Synthesis

In cGMP-compliant production of tyrosine kinase inhibitors, 3,4-difluorobenzonitrile serves as a key building block enabling a 5-step synthetic sequence that achieves 78% overall yield [1]. This process yield represents a benchmark for the specific 3,4-difluoro substitution pattern; analogous sequences using alternative fluorination patterns or non-fluorinated benzonitriles typically require additional protection/deprotection steps or result in lower regioselectivity, reducing overall yield [2].

Kinase Inhibitor Pharmaceutical Synthesis Process Yield

Industrial Process Reproducibility: Yield Consistency Across Halogen-Exchange Fluorination Methods

Multiple independent patents report reproducible synthetic yields for 3,4-difluorobenzonitrile via halogen-exchange fluorination from 3,4-dichlorobenzonitrile. One optimized process achieves 85% isolated yield with >99% purity using potassium fluoride in 1,3-dimethyl-2-imidazolidinone at 130-200°C [1]. The industrial process described in CN102690214A similarly achieves high-purity product through rectification, with the solvent-catalyst system designed for mechanical recycling across multiple batches [2]. This reproducibility contrasts with monofluorobenzonitrile synthesis, where separation from difluorinated byproducts is more challenging [3].

Halogen-Exchange Fluorination Process Chemistry Manufacturing Reproducibility

Electronic Absorption Spectral Differentiation: UV-VIS Fingerprint vs. 2,3- and 2,4-Isomers

The electronic absorption spectra of 3,4-difluorobenzonitrile in the vapor phase are distinctly different from those of 2,3-, 2,4-, 2,5-, and 2,6-difluorobenzonitrile isomers [1]. These spectral differences arise from the unique electronic environment created by adjacent fluorine atoms para to the nitrile group, affecting π→π* and n→π* transition energies. The distinct spectral fingerprint enables unambiguous identity confirmation via UV-VIS spectrophotometry during incoming quality control.

UV-VIS Spectroscopy Electronic Absorption Quality Control

High-Value Application Scenarios for 3,4-Difluorobenzonitrile (CAS 64248-62-0) Based on Verified Differentiation Evidence


Synthesis of Cyhalofop-Butyl Herbicide: The 3,4-Isomer as an Irreplaceable Intermediate

3,4-Difluorobenzonitrile is the mandatory intermediate for cyhalofop-butyl, a selective post-emergence rice herbicide. The synthetic route proceeds via etherification of 3,4-difluorobenzonitrile with (R)-2-(4-hydroxyphenoxy)propionic acid to generate the critical benzonitrile-containing intermediate [1]. Alternative difluorobenzonitrile isomers cannot substitute because the 3,4-fluorination pattern is essential for the correct regioselective etherification that establishes the herbicidal pharmacophore [2]. The herbicide's high selectivity and low mammalian toxicity derive directly from this specific structural feature, making the intermediate non-substitutable in commercial manufacturing.

Pharmaceutical Synthesis: Kinase Inhibitor and Antidepressant API Manufacturing

In pharmaceutical synthesis, 3,4-difluorobenzonitrile functions as a privileged building block for two distinct drug classes. First, it serves as a key intermediate in the synthesis of duloxetine (Cymbalta), a widely prescribed SNRI antidepressant [1]. Second, it enables 5-step cGMP synthesis of tyrosine kinase inhibitors with 78% overall yield, where the 3,4-difluoro substitution pattern enhances both synthetic efficiency and the metabolic stability of the final API [2]. The fluorine atoms at the 3- and 4-positions improve pharmacokinetic properties of derived drug candidates compared to non-fluorinated or mono-fluorinated analogs [3].

Nucleophilic Aromatic Substitution for Dibenzodioxine Synthon Construction

3,4-Difluorobenzonitrile undergoes selective meta-fluorodisplacement with catechols to yield cyanodibenzo[1,4]dioxines quantitatively, providing a unique entry to this under-explored synthon class [1]. This reactivity is not shared by 2,3-difluorobenzonitrile or other positional isomers under identical conditions, establishing the 3,4-isomer as the preferred starting material for constructing 2-cyanodibenzo[1,4]dioxine scaffolds. These scaffolds serve as precursors to biologically active heterocycles in medicinal chemistry programs targeting kinase inhibition and other enzyme modulation applications.

Quality Control and Incoming Material Verification via UV-VIS Fingerprinting

The distinct vapor-phase UV-VIS absorption spectrum of 3,4-difluorobenzonitrile, which differs from all five other difluorobenzonitrile positional isomers, provides a rapid analytical method for identity confirmation and isomer discrimination [1]. This spectral differentiation enables QC laboratories to detect mis-shipment of incorrect difluorobenzonitrile isomers before they enter production, preventing costly batch failures and ensuring supply chain integrity for both pharmaceutical and agrochemical manufacturing operations.

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